molecular formula C17H17ClN2 B13713978 2-Amino-8-ethyl-3-phenylquinoline hydrochloride CAS No. 1170972-53-8

2-Amino-8-ethyl-3-phenylquinoline hydrochloride

Katalognummer: B13713978
CAS-Nummer: 1170972-53-8
Molekulargewicht: 284.8 g/mol
InChI-Schlüssel: GCHGJYVDCBNQKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-Amino-8-ethyl-3-phenylquinoline hydrochloride involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to form the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

2-Amino-8-ethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Amino-8-ethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Amino-8-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Amino-8-ethyl-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-3-phenylquinoline hydrochloride
  • 8-Ethyl-3-phenylquinoline hydrochloride
  • 2-Aminoquinoline hydrochloride

These compounds share similar structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties .

Eigenschaften

CAS-Nummer

1170972-53-8

Molekularformel

C17H17ClN2

Molekulargewicht

284.8 g/mol

IUPAC-Name

8-ethyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-2-12-9-6-10-14-11-15(17(18)19-16(12)14)13-7-4-3-5-8-13;/h3-11H,2H2,1H3,(H2,18,19);1H

InChI-Schlüssel

GCHGJYVDCBNQKC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC2=CC(=C(N=C21)N)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.